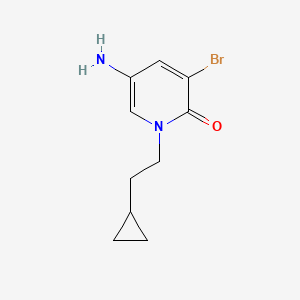
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a unique pyridine derivative with a molecular weight of 257.13 g/mol. This compound is known for its distinctive reactivity and selectivity, making it a valuable asset in various chemical endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques to maintain consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
Scientific Research Applications
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific reactivity and selectivity. Its unique combination of functional groups and structural features makes it a versatile compound with diverse applications in various fields .
Biological Activity
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13BrN2O
- Molecular Weight : 257.13 g/mol
- IUPAC Name : 5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure allows for binding to active sites, potentially modulating enzymatic activity and influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Neuroprotective Effects
Emerging data indicates that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, highlighting its potential in the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study, the effects of this compound were evaluated on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM) over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13BrN2O/c11-9-5-8(12)6-13(10(9)14)4-3-7-1-2-7/h5-7H,1-4,12H2 |
InChI Key |
SEQAOPIJJWFULV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=C(C=C(C2=O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















